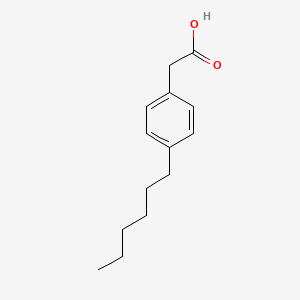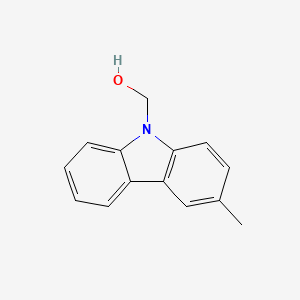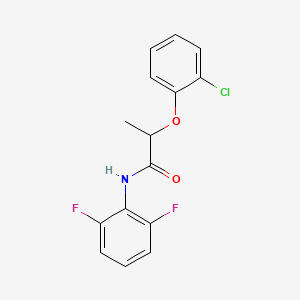
2-(4-Hexylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hexylphenyl)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl ring substituted with a hexyl group at the para position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylphenyl)acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method includes the Friedel-Crafts alkylation of phenylacetic acid with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hexylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid for sulfonation, and halogens in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Carboxylate salts or carbon dioxide and water.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
2-(4-Hexylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Hexylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets. The phenyl ring and hexyl group contribute to the compound’s hydrophobic interactions, affecting its overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the hexyl substitution, making it less hydrophobic.
2-(4-Iodophenoxy)acetic acid: Contains an iodine substituent, altering its reactivity and biological properties.
2-(4-Formylphenyl)acetic acid: Features a formyl group, impacting its chemical behavior and applications.
Uniqueness: 2-(4-Hexylphenyl)acetic acid is unique due to its hexyl substitution, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other phenylacetic acid derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
14377-22-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(4-hexylphenyl)acetic acid |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-12-7-9-13(10-8-12)11-14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16) |
InChI Key |
UBZRHPKSSNSRGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4821230.png)
![N-[4-(aminocarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4821244.png)
![METHYL 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4821246.png)
![methyl 4-[({[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetyl)oxy]benzoate](/img/structure/B4821253.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]benzamide](/img/structure/B4821261.png)
![3-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4821268.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide](/img/structure/B4821274.png)
![5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4821280.png)
![1-(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B4821285.png)
![ETHYL 3-{[(3-ACETYLANILINO)CARBONYL]AMINO}PROPANOATE](/img/structure/B4821297.png)

![2-(4-{[(2-methoxyethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4821326.png)
![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B4821328.png)
